molecular formula C10H13FS B7993170 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol

2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol

Cat. No.: B7993170
M. Wt: 184.28 g/mol
InChI Key: NDNUFUKOEJQAFO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol is a sulfur-containing aromatic compound characterized by a fluorinated and methyl-substituted phenyl group attached to an ethanethiol moiety. The structure features a 4-fluoro-3,5-dimethylphenyl ring, which imparts steric bulk and electronic modulation due to the electron-withdrawing fluorine and electron-donating methyl groups. The thiol (-SH) group confers nucleophilic reactivity, enabling participation in disulfide bond formation, metal coordination, or thiol-ene reactions. Applications likely span pharmaceuticals (as building blocks for drug candidates) and materials science (e.g., self-assembled monolayers or polymer modifiers).

Properties

IUPAC Name

2-(4-fluoro-3,5-dimethylphenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FS/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNUFUKOEJQAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3,5-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Thiol Formation: The alcohol is then converted to the thiol via a thiolation reaction using thiourea and subsequent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol may involve:

    Large-Scale Grignard Reaction: Utilizing automated reactors to handle the Grignard reagent and aldehyde.

    Continuous Flow Thiolation: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the thiolation step.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol undergoes several types of chemical reactions:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Reduction: The compound can be reduced to form the corresponding ethane derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Nitro Compounds: Resulting from nitration of the aromatic ring.

    Bromo Derivatives: Formed from bromination of the aromatic ring.

Scientific Research Applications

2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol involves its interaction with various molecular targets:

    Thiol Group Reactivity: The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function.

    Aromatic Ring Interactions: The fluorinated and dimethyl-substituted aromatic ring can engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Structural Analogs: Boronate Esters

Key Compounds :

  • 2-(4-Fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Similarity: 1.00)
  • 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Similarity: 0.98)
Property 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol Boronate Esters
Core Structure Ethanethiol with fluorinated aryl group Boronate ring with fluorinated aryl group
Functional Group -SH (thiol) -B(OR)₂ (boronate)
Synthesis Likely via thiolation of aryl halides Suzuki-Miyaura precursor synthesis
Reactivity Nucleophilic substitution, disulfide formation Cross-coupling reactions (e.g., Suzuki)
Applications Ligands, drug intermediates Catalysis, polymer synthesis

Analysis :
The boronate esters share the fluorinated aryl motif but replace the thiol with a boronate group, drastically altering reactivity. While the thiol derivative participates in sulfur-centered reactions, boronates are pivotal in transition-metal-catalyzed cross-couplings . The fluorine and methyl groups enhance stability and direct regioselectivity in both compound classes.

Functional Analogs: Triazole-Thioether Derivatives

Key Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Property 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol Triazole-Thioether Derivative
Core Structure Simple ethanethiol Triazole ring with thioether and sulfonyl
Functional Groups -SH -S-, -SO₂-, ketone
Synthesis Potential thiolation under mild conditions Multi-step synthesis (halogenation, coupling)
Reactivity High nucleophilicity Moderate reactivity (stable sulfonyl group)
Applications Intermediate for complex molecules Pharmaceuticals, agrochemicals

Analysis :
The triazole derivative exemplifies a structurally complex analog where the thiol group is integrated into a heterocyclic system. Unlike the target compound, its sulfonyl group reduces nucleophilicity but enhances metabolic stability, making it suitable for drug development . Both compounds, however, leverage fluorine and methyl groups for steric and electronic tuning.

Application-Specific Analogs: Pharmaceutical Candidates

Key Compound :
N-[4-[3-[(4S)-2-(4-Fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-2-oxoimidazol-1-yl]cuban-1-yl]acetamide (Compound 57g)

Property 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol Pharmaceutical Candidate
Core Structure Ethanethiol Tetrahydropyrazolopyridine-imidazole
Functional Groups -SH Amide, imidazole, fluorinated aryl
Role in Molecule Standalone reactive moiety Pharmacophoric fragment
Applications Chemical synthesis Drug candidate (e.g., kinase inhibition)

Analysis :
The patent compound incorporates the 4-fluoro-3,5-dimethylphenyl group as a critical pharmacophore, highlighting its utility in medicinal chemistry. While the target compound’s thiol group is reactive, the pharmaceutical derivative uses the fluorinated aryl moiety for target binding and selectivity, demonstrating divergent applications of structurally related fragments .

Biological Activity

2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorinated aromatic ring and a thiol functional group, which may contribute to its reactivity and interactions with biological targets.

  • Molecular Formula : C11H14FNS
  • Molecular Weight : 215.30 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

The biological activity of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules, including proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By modifying active site residues.
  • Antioxidant Activity : Thiols are known for their ability to scavenge free radicals.
  • Cell Membrane Permeability : The presence of the fluorine atom may enhance lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiol-containing compounds can disrupt microbial cell membranes or inhibit essential enzymes.

CompoundActivityReference
2-(4-Fluoro-3,5-dimethylphenyl)ethanethiolModerate antimicrobial activity against E. coli
4-FluorobenzenethiolStronger activity against S. aureus

Anticancer Properties

The potential anticancer effects of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol are under investigation. Thiols can induce apoptosis in cancer cells by modulating redox states and inhibiting specific signaling pathways.

StudyFindingsReference
In vitro study on breast cancer cellsInduced apoptosis at high concentrations
Mechanistic study on signaling pathwaysInhibition of NF-kB pathway observed

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol against common pathogens.
    • Methodology : Disk diffusion method was used to assess the inhibitory zones against bacterial strains.
    • Results : Showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Case Study on Anticancer Effects :
    • Objective : To investigate the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was employed to determine cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was noted, with IC50 values around 25 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol, it is beneficial to compare it with structurally related compounds.

CompoundStructureBiological Activity
4-FluorobenzenethiolC6H4F-SHStrong antimicrobial activity
2-MercaptoethanolC2H6OSKnown antioxidant but less selective in action

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